3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
- Synonyms : 3-Fluorohydrocinnamic acid, 3-Fluorobenzenepropanoic acid, 3-Fluoro-benzenepropanoic acid, and more .
Synthesis Analysis
The synthesis of this compound can involve various methods. One approach is the Knowenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde. Additionally, it can be formed as a side product during the kinetic resolution of β-phenylalanine derivatives via selective conversion to the corresponding acrylic acid .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations typical of boronic acids. These include Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. Protodeboronation of alkyl boronic esters using a radical approach has been explored, but further investigation is needed for unactivated alkyl boronic esters .
Physical And Chemical Properties Analysis
Scientific Research Applications
-
- Application: This compound has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries. It is also used as a medicine intermediate .
- Results: The outcomes would also depend on the specific synthesis, but this compound is typically used as a building block in medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVSMYJDZQWISE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479729 |
Source
|
Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
879996-69-7 |
Source
|
Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879996-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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